![molecular formula C13H19NO2 B11821161 N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Propan-2-yloxyphenyl)butan-2-yliden]hydroxylamin ist eine chemische Verbindung mit der Summenformel C13H19NO2 und einem Molekulargewicht von 221,3 g/mol . Es ist auch unter seinem IUPAC-Namen (2Z)-4-(4-Isopropoxyphenyl)-2-butanonoxim bekannt . Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(4-Propan-2-yloxyphenyl)butan-2-yliden]hydroxylamin beinhaltet typischerweise die Reaktion von 4-(4-Isopropoxyphenyl)-2-butanon mit Hydroxylamin . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines geeigneten Lösungsmittels und Katalysators, um die Bildung der Oximgruppe zu erleichtern.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-(4-isopropoxyphenyl)-2-butanone with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-(4-Propan-2-yloxyphenyl)butan-2-yliden]hydroxylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Nitroso- oder Nitroderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Oximgruppe in ein Amin umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Nitroso- oder Nitroverbindungen führen, während die Reduktion Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Propan-2-yloxyphenyl)butan-2-yliden]hydroxylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Rolle als Vorläufer für die Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(4-Propan-2-yloxyphenyl)butan-2-yliden]hydroxylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Oximgruppe kann Wasserstoffbrückenbindungen bilden und mit Enzymen oder Rezeptoren interagieren, wodurch ihre Aktivität beeinflusst wird. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, abhängig vom spezifischen Ziel und Kontext .
Wirkmechanismus
The mechanism of action of N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[4-(4-Methoxyphenyl)butan-2-yliden]hydroxylamin: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Isopropoxygruppe.
N-[4-(4-Ethoxyphenyl)butan-2-yliden]hydroxylamin: Eine weitere ähnliche Verbindung mit einer Ethoxygruppe.
Einzigartigkeit
N-[4-(4-Propan-2-yloxyphenyl)butan-2-yliden]hydroxylamin ist aufgrund seiner spezifischen Isopropoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dies macht es von anderen ähnlichen Verbindungen unterscheidbar und möglicherweise nützlich in verschiedenen Anwendungen .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
YEYCDZHGPZTRLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)


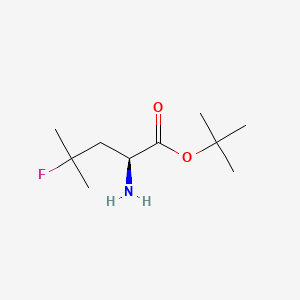
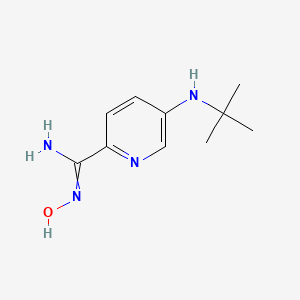
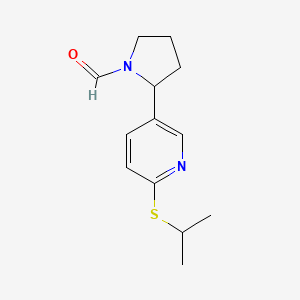
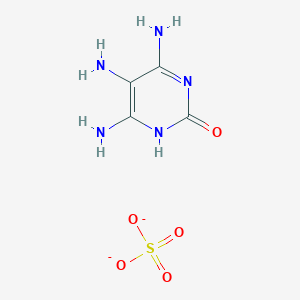
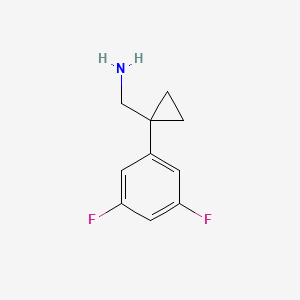

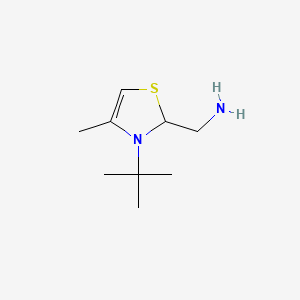
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
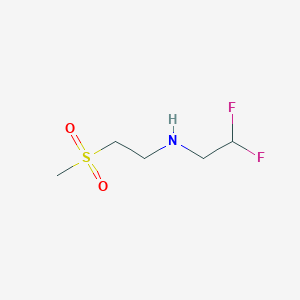
![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
